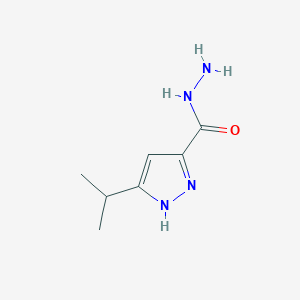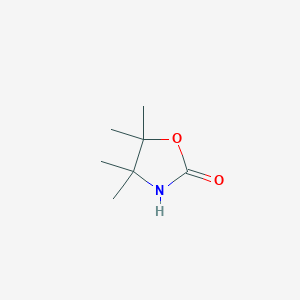
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a fascinating compound combining several heterocycles: thiophene, oxadiazole, and piperidine. These structural components make it of high interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Step: : Combine ethyl acetoacetate with a substituted piperidine under alkaline conditions to form the intermediate.
Cyclization: : Treat the intermediate with an oxadiazole derivative under reflux to form the target compound.
Purification: : Utilize column chromatography to purify the final product.
Industrial Production Methods
Although large-scale production specifics are not publicly documented, typically, such compounds would be synthesized in a batch reactor with strict control over temperature and pH levels to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the thiophene ring to introduce sulfone or sulfoxide groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group, altering its reactivity.
Substitution: : Nucleophilic substitution at the piperidine nitrogen can introduce diverse functional groups.
Common Reagents and Conditions
Oxidation: : m-CPBA (meta-chloroperoxybenzoic acid) in an inert solvent like dichloromethane.
Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: : Use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Amide or ether derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its diverse reactivity allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological studies, it exhibits potential as a pharmacophore due to its heterocyclic structure, which interacts favorably with various biological targets.
Medicine
Preliminary studies suggest that derivatives of this compound may have therapeutic potential due to their interactions with specific enzymes and receptors.
Industry
Used in the development of organic semiconductors and other electronic materials due to its stable conjugated systems and the presence of electron-donating and electron-withdrawing groups.
Wirkmechanismus
Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiophene and oxadiazole rings can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, altering the function of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxo-4-(4-phenylpiperidin-1-yl)butanoate: : Similar structure but lacks the thiophene and oxadiazole rings.
Methyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate: : Methyl ester instead of ethyl.
4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoic acid: : Carboxylic acid instead of ester.
Uniqueness
The presence of thiophene and oxadiazole rings in the same molecule makes it unique due to their combined electronic properties, offering distinct reactivity and interaction profiles compared to similar compounds.
There you have it—a deep dive into this compound! Now, what other fascinating topics shall we explore?
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-2-23-15(22)4-3-14(21)20-8-5-12(6-9-20)16-18-19-17(24-16)13-7-10-25-11-13/h7,10-12H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMFESFBSWOXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)
![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)

![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)






![4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B2424964.png)
